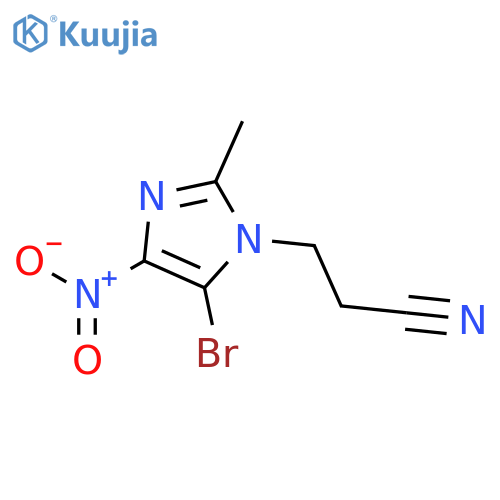Cas no 139975-78-3 (3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile)

139975-78-3 structure
商品名:3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
CAS番号:139975-78-3
MF:C7H7BrN4O2
メガワット:259.060079813004
MDL:MFCD00173665
CID:134351
PubChem ID:2775069
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile
- 1H-Imidazole-1-propanenitrile,5-bromo-2-methyl-4-nitro-
- 3-(5-bromo-2-methyl-4-nitroimidazol-1-yl)propanenitrile
- 1-(2-cyanoethyl)-2-methyl-4-nitro-5-bromoimidazole
- 1H-Imidazole-1-propanenitrile,5-bromo-2-methyl-4-nitro
- AS-9133
- 139975-78-3
- FT-0613698
- DTXSID60379360
- MFCD00173665
- CS-0328788
- AKOS015912303
-
- MDL: MFCD00173665
- インチ: InChI=1S/C7H7BrN4O2/c1-5-10-7(12(13)14)6(8)11(5)4-2-3-9/h2,4H2,1H3
- InChIKey: DFDZIMWEKUXHMN-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=C(Br)N1CCC#N)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 257.97500
- どういたいしつりょう: 257.97524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- 密度みつど: 1.77
- ゆうかいてん: 152-155°C
- ふってん: 445.6°Cat760mmHg
- フラッシュポイント: 223.3°C
- 屈折率: 1.664
- PSA: 87.43000
- LogP: 2.29908
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile セキュリティ情報
- 危険物輸送番号:UN 3276
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:

- セキュリティ用語:S26;S36/37/39
- リスク用語:R20/21/22; R36/37/38
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 税関データ
- 税関コード:2933290090
- 税関データ:
中国税関コード:
2933290090概要:
2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR21879-10g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 10g |
£224.00 | 2023-09-02 | ||
| Ambeed | A326947-10g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 95+% | 10g |
$265.0 | 2024-04-24 | |
| Apollo Scientific | OR21879-5g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 5g |
£128.00 | 2023-09-02 | ||
| TRC | B068215-500mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 500mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B068215-2500mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 2500mg |
$ 415.00 | 2022-06-07 | ||
| Apollo Scientific | OR21879-1g |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 1g |
£50.00 | 2023-09-02 | ||
| TRC | B068215-1000mg |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile |
139975-78-3 | 1g |
$ 210.00 | 2022-06-07 |
3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
139975-78-3 (3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:139975-78-3)3-(5-Bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanenitrile

清らかである:99%
はかる:10g
価格 ($):238.0